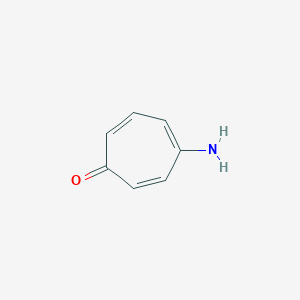
4-Aminocyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminocyclohepta-2,4,6-trien-1-one is an organic compound with a seven-membered ring structure that includes three conjugated double bonds and an amino group attached to the ring.
Méthodes De Préparation
The synthesis of 4-Aminocyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the addition of amine nucleophiles to tricarbonyl (tropone)iron complexes, followed by demetallation of the resulting complexes . This method provides a straightforward route to obtain the desired compound under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Aminocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as cycloheptatrienols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Aminocyclohepta-2,4,6-trien-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Aminocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and amino group. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular processes . The compound’s ability to undergo reversible reactions also plays a role in its mechanism of action, particularly in polymerization processes .
Comparaison Avec Des Composés Similaires
4-Aminocyclohepta-2,4,6-trien-1-one can be compared to other similar compounds, such as:
Cyclohepta-2,4,6-trien-1-one (Tropone): The parent compound, which lacks the amino group but shares the aromatic ring structure.
2-Hydroxy-2,4,6-cycloheptatrien-1-one (Tropolone): A derivative with a hydroxyl group, known for its biological activities.
2-Amino-2,4,6-cycloheptatrien-1-one: Another amino-substituted derivative with similar properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
27571-18-2 |
|---|---|
Formule moléculaire |
C7H7NO |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
4-aminocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2 |
Clé InChI |
FZSXGPCCNLUZBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


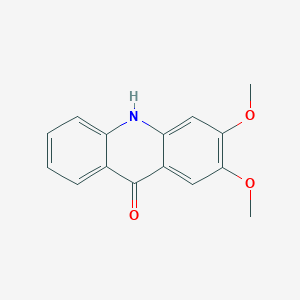

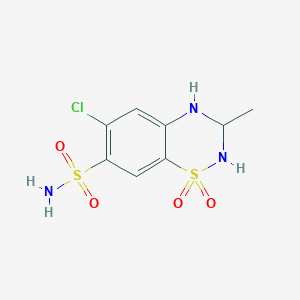
![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)

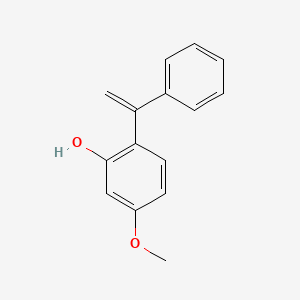
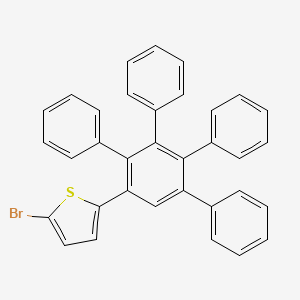
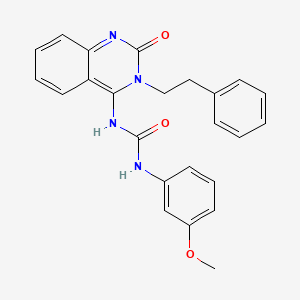

![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)
![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
